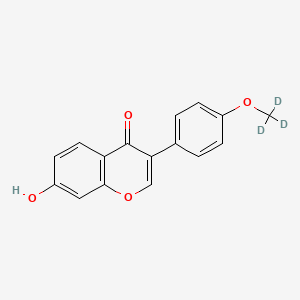
Formononetin-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formononetin-d3-1 is a deuterium-labeled derivative of formononetin, a non-steroidal isoflavonoid. Formononetin is a bioactive constituent found in various medicinal plants such as red clover (Trifolium pratense) and Astragalus membranaceus . It is known for its significant anti-inflammatory, antioxidant, and anticancer properties . The deuterium labeling in this compound-1 enhances its stability and allows for its use as a tracer in pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
Formononetin-d3-1 can be synthesized through the deuteration of formononetin. The process involves the incorporation of deuterium atoms into the formononetin molecule. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Formononetin-d3-1 undergoes several types of chemical reactions, including:
Oxidation: this compound-1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound-1 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
Formononetin-d3-1 has a wide range of scientific research applications, including:
作用機序
Formononetin-d3-1 exerts its effects through several molecular mechanisms:
類似化合物との比較
Formononetin-d3-1 is compared with other similar compounds such as:
Genistein: Another isoflavonoid with similar anticancer and antioxidant properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits similar anti-inflammatory and anticancer effects.
This compound-1 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific studies .
特性
分子式 |
C16H12O4 |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3 |
InChIキー |
HKQYGTCOTHHOMP-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


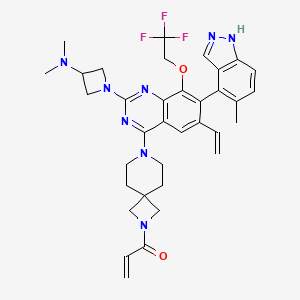
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
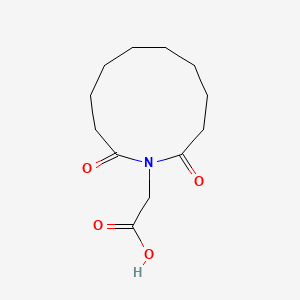

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
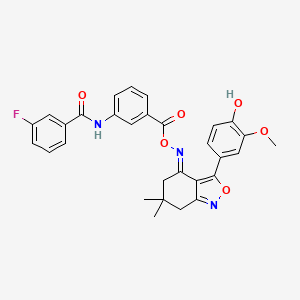
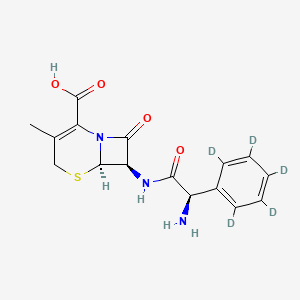
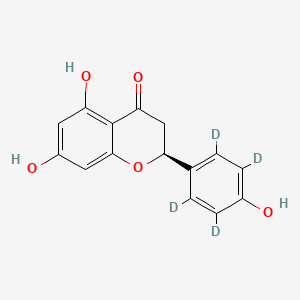

![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
